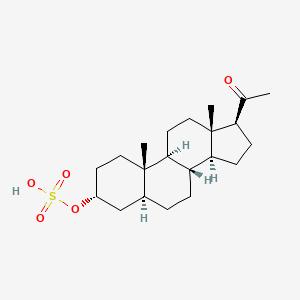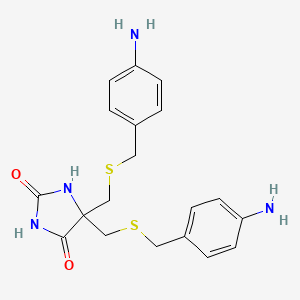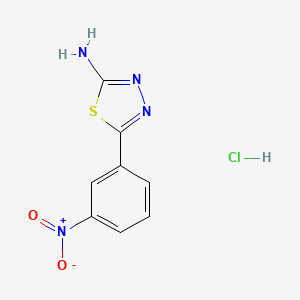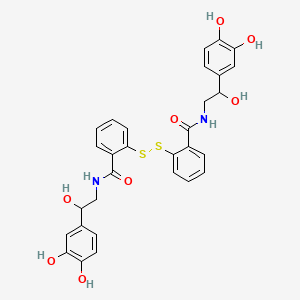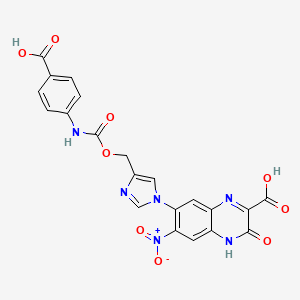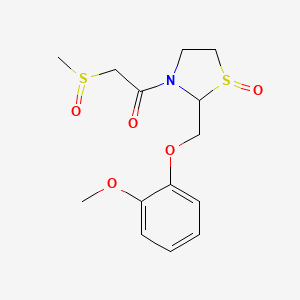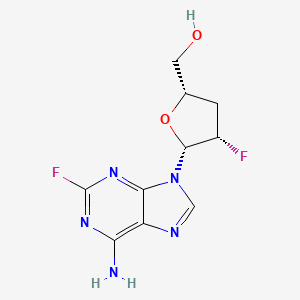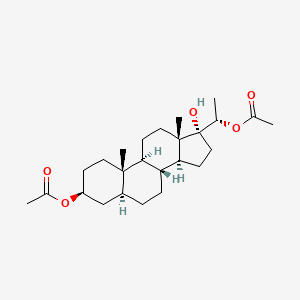
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate is a steroid derivative with the molecular formula C25H40O5. This compound is a derivative of allopregnane, a type of steroid that is structurally related to progesterone. It is characterized by the presence of three hydroxyl groups at the 3beta, 17alpha, and 20alpha positions, which are acetylated to form diacetate esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be synthesized from allopregnane-3beta,17alpha,20alpha-triol. The synthesis involves the acetylation of the hydroxyl groups at the 3beta and 20alpha positions. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The acetylation reaction is carefully monitored to prevent over-acetylation or incomplete reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate ester back to the triol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of allopregnane-3beta,17alpha,20alpha-triol.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Wirkmechanismus
The mechanism of action of allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact pathways and targets involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: Differing in the stereochemistry at the 20 position.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Differing in the presence of additional hydroxyl and keto groups.
Allopregnane-3beta,17alpha,20beta-trioldibenzoate: Differing in the ester groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1176-49-4 |
|---|---|
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18-,19-,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
COXXOOWTEWCQRW-PEFWAVJTSA-N |
Isomerische SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
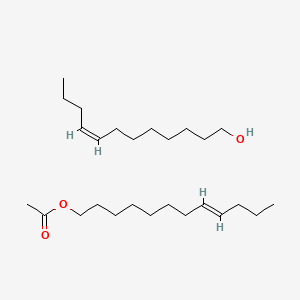
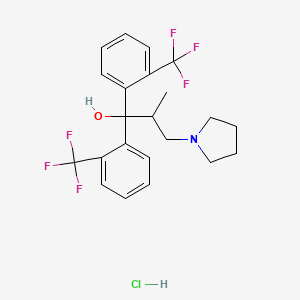
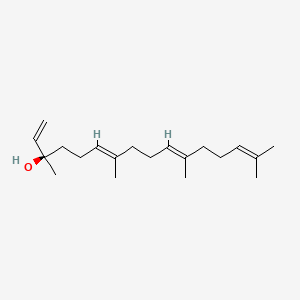
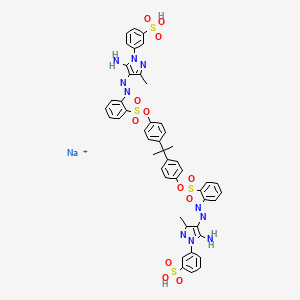
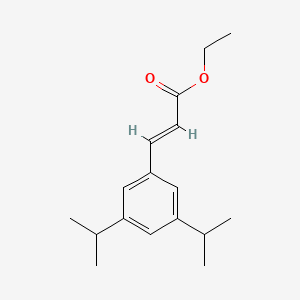
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
